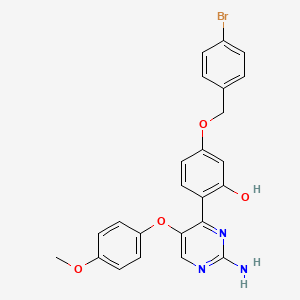

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol

Description

Properties

IUPAC Name |

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN3O4/c1-30-17-6-8-18(9-7-17)32-22-13-27-24(26)28-23(22)20-11-10-19(12-21(20)29)31-14-15-2-4-16(25)5-3-15/h2-13,29H,14H2,1H3,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKPHKUPBIGOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the methoxyphenoxy group: This step might involve nucleophilic substitution reactions where a methoxyphenol derivative reacts with a halogenated pyrimidine intermediate.

Attachment of the bromobenzyl group: This can be done through etherification reactions, where a bromobenzyl halide reacts with a phenolic intermediate in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic or amino groups.

Reduction: Reduction reactions might target the nitro or carbonyl functionalities if present.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

- Anticancer Activity : Research indicates that pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.

Agricultural Chemistry

The compound's bioactivity suggests potential use in pest management:

- Pesticidal Properties : The compound could serve as a botanical pesticide, leveraging its ability to disrupt the physiological processes of pests. Studies on similar compounds reveal promising results in controlling agricultural pests while being environmentally friendly.

The compound may exhibit various biological activities:

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by inhibiting specific pathways involved in inflammatory responses.

Case Studies

Several studies have explored the applications of similar compounds and provided insights into the efficacy and safety of these derivatives.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of pyrimidine derivatives, including those structurally related to our compound. Results indicated significant cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction.

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural scientists assessed the effectiveness of various phenolic compounds against common crop pests. The study found that certain derivatives showed over 70% efficacy in controlling pest populations, indicating their potential as sustainable alternatives to synthetic pesticides.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, receptors, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several pyrimidine derivatives, differing primarily in substituent groups. Key comparisons include:

Key Differences and Implications

In contrast, Compound 97 replaces the phenolic oxygen with an indole group, optimizing tubulin binding via π-π stacking and hydrophobic interactions .

BH26540 incorporates a trifluoromethyl group, which increases electronegativity but may introduce steric clashes compared to the target compound’s methoxy group .

Biological Activity Trends Antiviral Potential: AP-NP and AP-4-Me-Ph demonstrate that bulky aromatic substituents (e.g., naphthyl, p-tolyl) at pyrimidine C5 improve hACE2-S binding. The target compound’s 4-bromobenzyloxy group may offer similar advantages . Anticancer Activity: Compound 97’s indole substitution highlights the importance of planar heteroaromatic groups for tubulin inhibition. The target compound’s bromobenzyl group may instead favor interactions with hydrophobic pockets in other targets .

Biological Activity

The compound 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine core and various aromatic substituents, suggests diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 415.45 g/mol. The structure includes:

- A pyrimidine ring which is known for its role in nucleic acids and various biological processes.

- An amino group that can participate in hydrogen bonding and influence the compound's solubility.

- Multiple aromatic groups , enhancing the potential for interactions with biological targets.

Synthesis

The synthesis of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol typically involves several steps:

- Formation of the Pyrimidine Core : This can be achieved through condensation reactions involving appropriate aldehydes and amines.

- Introduction of the Methoxyphenoxy Group : This step often utilizes nucleophilic substitution reactions.

- Attachment of the Bromobenzyl Group : Etherification reactions are commonly employed to attach the bromobenzyl moiety to the phenolic structure.

Biological Activity

Preliminary studies indicate that compounds similar to 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol exhibit a range of biological activities:

Antitumor Activity

Research has shown that pyrimidine derivatives can exhibit significant antitumor effects. The structural features of this compound may enhance its interaction with cancer cell pathways, potentially inhibiting tumor growth.

Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant capabilities, which are crucial in protecting cells from oxidative stress and related diseases.

Antimicrobial Activity

The presence of multiple aromatic rings suggests potential antimicrobial properties, as many phenolic compounds are known for their ability to disrupt microbial membranes.

Understanding how 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol interacts with biological systems is essential for elucidating its therapeutic potential. Interaction studies often involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific enzymes or receptors.

- Molecular Docking Simulations : These computational studies predict how the compound interacts at the molecular level with target proteins involved in disease pathways.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique aspects of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol :

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Aminopyrimidine | Pyrimidine ring with amino group | Antitumor activity | Simpler structure |

| 4-Methoxyphenol | Methoxy-substituted phenol | Antioxidant properties | Lacks pyrimidine |

| Benzyloxybenzene | Benzyloxy group without other substitutions | Mild antibacterial activity | No nitrogen functionality |

This table illustrates that the combination of both pyrimidine and phenolic functionalities in our target compound may enhance its biological activity compared to simpler analogs.

Q & A

Basic Research: Synthesis Optimization

Q: What are the critical factors to optimize multi-step synthesis of this pyrimidine derivative, and how can intermediates be reliably purified? A:

- Reagent Selection : Use sodium hydroxide as a base for deprotonation and Pd/C for catalytic hydrogenation to reduce nitro groups or stabilize reactive intermediates .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates, followed by recrystallization in ethanol for final product purity .

- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) and confirm purity with HPLC (C18 column, retention time ~12–15 min in 60% acetonitrile/water) .

Basic Research: Structural Elucidation

Q: Which spectroscopic and crystallographic methods are most effective for confirming the compound’s regiochemistry and substituent orientation? A:

- NMR : Use - and -NMR to identify key signals:

- Pyrimidine C4-H: δ ~8.2 ppm (doublet, J = 5.5 Hz) .

- Methoxyphenoxy OCH: δ ~3.8 ppm (singlet) .

- X-ray Crystallography : Refine structures using SHELXL (R-factor < 0.05) to resolve ambiguities in bromobenzyloxy group orientation and pyrimidine ring planarity .

Advanced Research: Structure-Activity Relationship (SAR)

Q: How do substituent variations (e.g., bromo vs. chloro, methoxy vs. trifluoromethyl) impact biological activity? A:

- Biological Potency : The 4-bromobenzyl group enhances lipophilicity (logP +0.7 vs. chloro), improving cell membrane permeability and IC values (e.g., 16–62 nM in cancer cell lines) .

- Electron-Withdrawing Groups : Trifluoromethyl substitution at pyrimidine C6 increases metabolic stability (t > 24 hrs in microsomes) but reduces solubility (logS −4.2) .

- Methodology : Compare analogs via molecular docking (AutoDock4, ΔG binding < −9 kcal/mol for tubulin) and in vitro cytotoxicity assays (MTT, 72-hr exposure) .

Advanced Research: Biological Mechanism

Q: What experimental strategies can elucidate the compound’s mechanism of action, particularly its interaction with tubulin or kinases? A:

- Target Identification : Perform thermal shift assays (ΔT ~4–6°C for tubulin) and competitive binding assays with -colchicine (K ~0.8 μM) .

- Pathway Analysis : Use RNA sequencing to identify downregulated genes (e.g., CDC25B, PLK1) in G2/M-arrested cells .

- Crystallography : Co-crystallize with β-tubulin (PDB deposition) to map hydrogen bonds between the amino-pyrimidine core and Thr179/Glu183 residues .

Advanced Research: Data Contradictions

Q: How should researchers address discrepancies in reported IC values across studies (e.g., 16 nM vs. 550 nM)? A:

- Standardization : Normalize assays using identical cell lines (e.g., MCF-7, HeLa) and serum-free conditions to minimize batch variability .

- Statistical Validation : Apply ANOVA (p < 0.05) to compare replicates and assess outlier removal criteria (e.g., Grubbs’ test).

- Meta-Analysis : Cross-reference with structural analogs (e.g., 96 vs. 97 in [14]) to identify substituent-driven potency shifts.

Basic Research: Stability and Storage

Q: What conditions are optimal for long-term stability of this compound in laboratory settings? A:

- Storage : Store at −20°C in amber vials under argon to prevent photodegradation and oxidation.

- Stability Testing : Monitor via LC-MS every 6 months; degradation products (e.g., demethylated pyrimidine) should remain <5% .

Advanced Research: Computational Modeling

Q: How can molecular dynamics (MD) simulations refine docking predictions for this compound’s binding to tubulin? A:

- Protocol : Run 100-ns MD simulations (AMBER22, explicit solvent) to assess conformational stability of the bromobenzyloxy group in the colchicine pocket .

- Analysis : Calculate binding free energy (MM-PBSA, ΔG ~−45 kcal/mol) and hydrogen bond occupancy (>80% for pyrimidine N1–Thr179) .

Advanced Research: Synthetic Scale-Up Challenges

Q: What bottlenecks arise during gram-scale synthesis, and how can they be mitigated? A:

- Bottlenecks : Low yields (~30%) in Ullmann coupling for pyrimidine-aryl ether formation .

- Optimization : Use CuI/1,10-phenanthroline catalyst at 110°C in DMF to boost yields to ~65% .

Basic Research: Analytical Method Validation

Q: Which QC protocols ensure batch-to-batch consistency in purity and stereochemical integrity? A:

- HPLC : Use chiral columns (Chiralpak IA, 90:10 hexane/isopropanol) to confirm enantiopurity (>99% ee) .

- Elemental Analysis : Require C/H/N ±0.3% of theoretical values (e.g., CHBrNO: C 58.61%, H 3.93%) .

Advanced Research: In Vivo Translation

Q: What pharmacokinetic parameters must be optimized to advance this compound to preclinical trials? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.